N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid
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Overview
Description
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid is a chemical compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of both methoxy and propyl groups attached to a phenoxy ring, along with an acetohydroxamic acid moiety. Hydroxamic acids are known for their ability to inhibit enzymes, particularly metalloproteases, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-methoxy-4-propylphenol, is reacted with an appropriate halogenating agent to introduce a halogen atom at the ortho position relative to the methoxy group.
Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a hydroxylamine derivative, to form the acetohydroxamic acid moiety.
Methylation: The final step involves methylation of the hydroxamic acid group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amides or amines.
Substitution: Introduction of nitro or sulfonic acid groups on the phenoxy ring.
Scientific Research Applications
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Acts as an enzyme inhibitor, particularly for metalloproteases, making it useful in studying enzyme kinetics and inhibition mechanisms.
Medicine: Potential therapeutic agent for diseases involving metalloprotease activity, such as cancer and bacterial infections.
Industry: Employed in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid involves its ability to chelate metal ions in the active site of metalloproteases. By binding to the metal ion, the compound inhibits the enzyme’s activity, preventing the catalysis of substrate molecules. This inhibition can disrupt various biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic Acid: A simpler hydroxamic acid with similar enzyme inhibitory properties.
Salicylhydroxamic Acid: Another hydroxamic acid known for its ability to inhibit urease and other enzymes.
Uniqueness
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid is unique due to the presence of both methoxy and propyl groups on the phenoxy ring, which can influence its binding affinity and specificity towards different enzymes. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in enzyme inhibition.
Properties
CAS No. |
92324-32-8 |
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Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-methoxy-2-(2-methoxy-4-propylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-11-7-8-12(13(9-11)17-3)19-10-14(16)15(2)18-4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
AVOGVPHWQFVCTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)N(C)OC)OC |
Origin of Product |
United States |
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